2-Ethynylcyclohexan-1-ol
Overview
Description
2-Ethynylcyclohexan-1-ol is an organic compound with the molecular formula C8H12O. It is a derivative of cyclohexanol, where an ethynyl group is attached to the second carbon of the cyclohexane ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Mechanism of Action
Target of Action
2-Ethynylcyclohexan-1-ol (ECX) is an alkynyl alcohol derivative . It is both a synthetic precursor to, and an active metabolite of the tranquilizer ethinamate . The primary targets of ECX are likely to be the same as those of ethinamate, which include GABA receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, helping to reduce neuronal excitability .
Mode of Action
ECX, similar to ethinamate, likely enhances the action of the neurotransmitter GABA on its receptors . This enhancement increases the influx of chloride ions into the neuron, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability . This results in the sedative, anticonvulsant, and muscle relaxant effects observed with ECX .
Biochemical Pathways
Given its similarity to ethinamate, it is reasonable to assume that it impacts the gabaergic system . This system is involved in a wide range of physiological functions, including sleep regulation, muscle tone, and mood .
Pharmacokinetics
Based on its structural similarity to ethinamate, it can be hypothesized that it is well-absorbed in the gastrointestinal tract, metabolized in the liver, and excreted in the urine . The impact of these properties on the bioavailability of ECX is currently unknown.
Result of Action
The molecular and cellular effects of ECX’s action are likely to include an increase in inhibitory neurotransmission, leading to decreased neuronal excitability . This can result in sedative, anticonvulsant, and muscle relaxant effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially affect its stability and efficacy .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Ethynylcyclohexan-1-ol are not well-studied. As an alkynyl alcohol, it may participate in various biochemical reactions. It can react with acids, acid chlorides, and halogenated hydrocarbons to form ethers and esters .
Molecular Mechanism
It is known that alkynyl alcohols can interact with biomolecules through their ethynyl and hydroxyl groups, potentially leading to changes in gene expression or enzyme activity . Specific binding interactions of this compound with biomolecules have not been reported.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethynylcyclohexan-1-ol can be synthesized through the reaction of cyclohexanone with acetylene in the presence of a strong base such as sodium amide. The reaction typically takes place in liquid ammonia, and the product is isolated by acidification and extraction .
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the continuous flow of acetylene gas into a solution of cyclohexanone and sodium amide in liquid ammonia. The reaction mixture is then allowed to stand, and the ammonia is evaporated. The resulting solid is dissolved in water, acidified, and extracted with an organic solvent. The product is purified by distillation under reduced pressure .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form cyclohexanol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like acyl chlorides or alkyl halides.
Addition: The ethynyl group can participate in addition reactions with halogens, hydrogen halides, and water to form various addition products
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Addition: Halogens or hydrogen halides in the presence of a catalyst
Major Products:
Oxidation: Cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Cyclohexanol derivatives.
Substitution: Esters or ethers.
Addition: Halogenated or hydrogenated cyclohexanol derivatives
Scientific Research Applications
2-Ethynylcyclohexan-1-ol is used in various fields of scientific research:
Chemistry: It serves as an intermediate in organic synthesis and polymerization reactions.
Biology: It is studied for its potential biological activities, including sedative and anticonvulsant effects.
Comparison with Similar Compounds
1-Ethynylcyclohexanol: Similar structure but with the ethynyl group attached to the first carbon.
2-Methyl-3-butyn-2-ol: Contains a similar ethynyl group but with a different ring structure.
2-Phenyl-3-butyn-2-ol: Contains a phenyl group in addition to the ethynyl group.
Uniqueness: 2-Ethynylcyclohexan-1-ol is unique due to its specific positioning of the ethynyl group on the cyclohexane ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-ethynylcyclohexan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-2-7-5-3-4-6-8(7)9/h1,7-9H,3-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVOCSQDAIHOPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCCCC1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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